4-(2-chloroethyl)acetophenone
Overview
Description
4’-(beta-Chloroethyl)acetophenone is a chemical compound with the molecular formula C10H11ClO. It belongs to the family of acetophenones and is characterized by a colorless to pale yellow liquid appearance with a pungent odor . This compound has been studied for its potential use in various fields, including medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a nucleophilic attack . This interaction could lead to changes in the structure and function of the target molecules, potentially altering their activity .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation .
Pharmacokinetics
The compound’s molecular weight of 18265 g/mol suggests that it may be well-absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have been shown to have various biological effects, including anti-inflammatory activities .
Preparation Methods
The synthesis of 4’-(beta-Chloroethyl)acetophenone typically involves the reaction of acetophenone with beta-chloroethyl reagents under specific conditions. One common method includes the use of alpha-bromination reactions on acetophenone derivatives, followed by substitution with beta-chloroethyl groups . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4’-(beta-Chloroethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-(beta-Chloroethyl)acetophenone has been explored for its applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies have investigated its potential biological activities and interactions with biomolecules.
Medicine: Research has focused on its potential therapeutic properties and its role in drug development.
Comparison with Similar Compounds
4’-(beta-Chloroethyl)acetophenone can be compared with other similar compounds, such as:
4’-(beta-Bromoethyl)acetophenone: Similar structure but with a bromine atom instead of chlorine.
4’-(beta-Iodoethyl)acetophenone: Similar structure but with an iodine atom instead of chlorine.
4’-(beta-Fluoroethyl)acetophenone: Similar structure but with a fluorine atom instead of chlorine.
The presence of different halogen atoms can influence the compound’s reactivity and interactions with other molecules .
Properties
IUPAC Name |
1-[4-(2-chloroethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUACHOYCYNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219883 | |
Record name | 4'-(beta-Chloroethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69614-95-5 | |
Record name | 4'-(beta-Chloroethyl)acetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069614955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-(beta-Chloroethyl)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10219883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69614-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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